1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group and a carboxamide moiety further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine, using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic substitution reactions. Common reagents used in these reactions include bromine for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Differing by the position of the carboxylic group, this compound exhibits distinct reactivity and applications.
3-(Trifluoromethyl)pyrazole-4-carboxylic acid: Another related compound with variations in the substitution pattern, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:
Properties
Molecular Formula |
C11H8F3N3O |
---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)16-17(9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) |
InChI Key |
SPPPJUBNJHASSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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